

Technical Support Center: Purification of Sodium Dichromate Dihydrate

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Compound of Interest		
Compound Name:	Sodium dichromate dihydrate	
Cat. No.:	B147847	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **sodium dichromate dihydrate**.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying **sodium dichromate dihydrate** in a laboratory setting?

A1: The most common and effective method for purifying **sodium dichromate dihydrate** in a laboratory is recrystallization from an aqueous solution. This technique leverages the high solubility of **sodium dichromate dihydrate** in water at elevated temperatures and its reduced solubility at lower temperatures, allowing for the separation of the pure compound from less soluble or temperature-independent impurities.[1][2][3]

Q2: What are the typical impurities found in commercial-grade **sodium dichromate dihydrate**?

A2: Commercial-grade **sodium dichromate dihydrate** may contain several impurities, with the most common being sodium sulfate (Na₂SO₄) and sodium chloride (NaCl).[4][5][6] Other potential trace impurities can include salts of other metals present in the original chromite ore. [7]

Q3: How can I assess the purity of my **sodium dichromate dihydrate** sample?



A3: The purity of **sodium dichromate dihydrate** can be assessed through various analytical techniques. A common method is redox titration, where a standard reducing agent, such as ferrous ammonium sulfate, is used to determine the concentration of the dichromate ion.[2] Gravimetric analysis can be used to quantify sulfate impurities by precipitating them as barium sulfate.[8] Ion chromatography is another powerful technique for quantifying anionic impurities like chloride and sulfate.

Troubleshooting Guides Recrystallization Issues

Q4: My **sodium dichromate dihydrate** is not dissolving completely in boiling water. What should I do?

A4: This issue usually arises from using an insufficient amount of solvent. **Sodium dichromate dihydrate** is very soluble in hot water, but a saturated solution is necessary for effective recrystallization.

• Solution: Gradually add small portions of hot deionized water to the solution while stirring and maintaining the temperature until all the solid dissolves. Avoid adding a large excess of water, as this will reduce the yield of purified crystals upon cooling.[9][10]

Q5: No crystals are forming after cooling the saturated solution. What is the problem?

A5: The absence of crystal formation upon cooling can be due to several factors, including insufficient cooling, the solution not being saturated, or a lack of nucleation sites.

- Troubleshooting Steps:
 - Ensure adequate cooling: Cool the solution to room temperature first, and then place it in an ice bath to maximize crystal formation.[11]
 - Induce crystallization: If crystals do not form spontaneously, you can induce crystallization
 by scratching the inside of the flask with a glass stirring rod at the surface of the solution
 or by adding a small "seed" crystal of pure sodium dichromate dihydrate.[1][9]
 - Concentrate the solution: If the solution is not sufficiently saturated, you can gently heat it to evaporate some of the water and then attempt to cool it again.[9][10]



Q6: The recrystallized product appears as a fine powder instead of distinct crystals. Why did this happen?

A6: The formation of a fine powder suggests that the crystallization process occurred too rapidly. Slow, controlled cooling is essential for the growth of well-defined crystals.

• Solution: To obtain larger crystals, allow the saturated solution to cool slowly to room temperature before transferring it to an ice bath. You can further slow down the cooling process by insulating the flask.[10]

Q7: My final product is still contaminated with sodium sulfate. How can I improve the purification?

A7: Sodium sulfate is a common impurity that can co-precipitate with sodium dichromate. Fractional crystallization can be employed for more effective separation.

Advanced Technique: This method relies on the different solubility profiles of sodium dichromate and sodium sulfate at various temperatures. By carefully controlling the temperature and concentration, it is possible to selectively crystallize one salt while leaving the other in the solution.[12][13] Industrial processes sometimes employ cooling to very low temperatures (below 0°C) to precipitate sodium sulfate before crystallizing the sodium dichromate.[14][15]

Data Presentation

Table 1: Solubility of Sodium Dichromate Dihydrate in Water

Temperature (°C)	Solubility (g/100 g H₂O)
0	163.2
10	180.16
20	180.16
40	220.5
60	283
80	385



Table 2: Typical Purity Specifications for Analytical Reagent (AR) Grade **Sodium Dichromate Dihydrate**

Parameter	Specification
Assay (Na ₂ Cr ₂ O ₇ ·2H ₂ O)	≥ 99.5%[5]
Chloride (CI)	≤ 0.001%[5]
Sulfate (SO ₄)	≤ 0.01%[5]
Calcium (Ca)	≤ 0.002%[5]
Iron (Fe)	≤ 0.002%[5]
Lead (Pb)	≤ 0.002%[5]

Experimental Protocols

Key Experiment: Purification of Sodium Dichromate Dihydrate by Recrystallization

Objective: To purify technical-grade **sodium dichromate dihydrate** by removing soluble and insoluble impurities through recrystallization from water.

Materials:

- Technical-grade sodium dichromate dihydrate
- Deionized water
- Beakers
- Erlenmeyer flask
- Graduated cylinders
- · Hot plate with magnetic stirrer
- Stir bar

Troubleshooting & Optimization





Buchner funnel and flask

- Filter paper
- Watch glass
- Spatula
- Ice bath

Methodology:

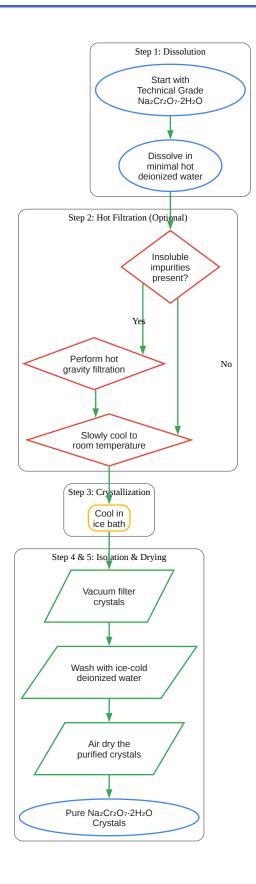
- Dissolution:
 - Place a known amount of technical-grade sodium dichromate dihydrate into an Erlenmeyer flask with a stir bar.
 - For every 100 g of the salt, start by adding approximately 50 mL of deionized water.
 - Gently heat the mixture on a hot plate with continuous stirring.
 - Gradually add more hot deionized water in small portions until all the orange-red crystals have dissolved, creating a clear, saturated solution. Avoid adding excess water to maximize the yield.
- Hot Filtration (Optional):
 - If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration.
 - Preheat a funnel and a clean receiving flask to prevent premature crystallization.
 - Quickly pour the hot solution through a fluted filter paper in the preheated funnel into the clean flask.
- Crystallization:
 - Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.



- Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to ensure maximum crystallization.
- · Isolation and Washing of Crystals:
 - Set up a Buchner funnel with filter paper for vacuum filtration.
 - Wet the filter paper with a small amount of ice-cold deionized water.
 - Pour the cold crystal slurry into the Buchner funnel and apply a vacuum.
 - Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor containing impurities.
- · Drying:
 - Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.
 - Transfer the purified crystals to a clean, dry watch glass and spread them out to air dry completely. Do not heat the dihydrate crystals above 100°C as they will start to lose their water of hydration.[4]

Visualizations

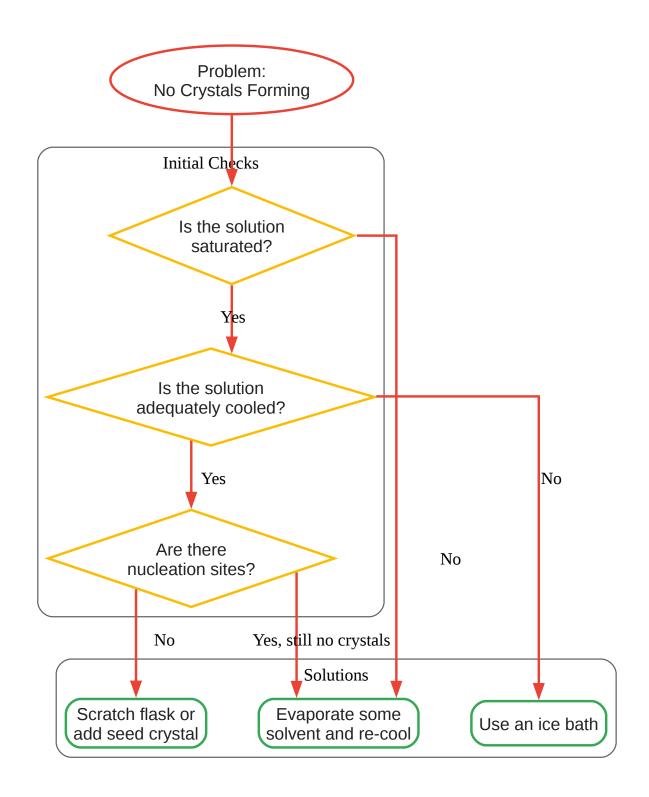




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Caption: Experimental workflow for the purification of sodium dichromate dihydrate.





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Caption: Troubleshooting logic for crystallization failure.



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